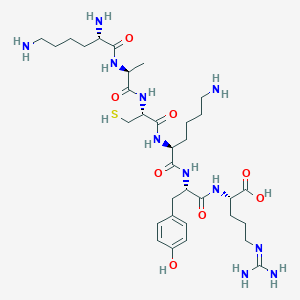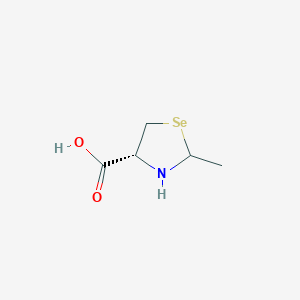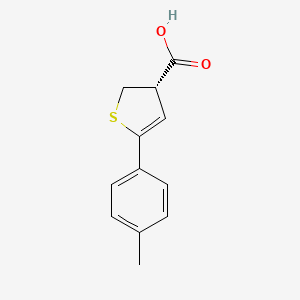
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions.
Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is typically carried out under reflux conditions in an appropriate solvent.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism of action of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in a five-membered ring.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at positions 2 and 5.
4-Methylthiophene: A thiophene derivative with a methyl group at position 4.
Uniqueness
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
189317-50-8 |
|---|---|
Molekularformel |
C12H12O2S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
(3S)-5-(4-methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H12O2S/c1-8-2-4-9(5-3-8)11-6-10(7-15-11)12(13)14/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
IQJHPBHLOFEPRH-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C[C@H](CS2)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
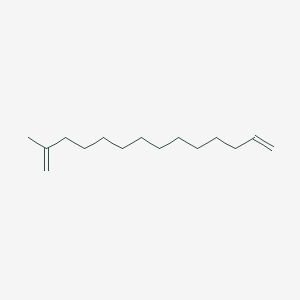
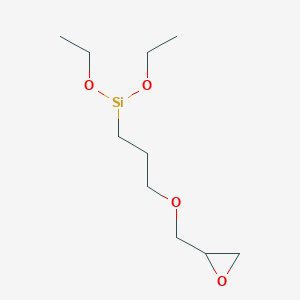
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
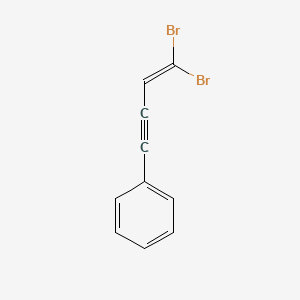

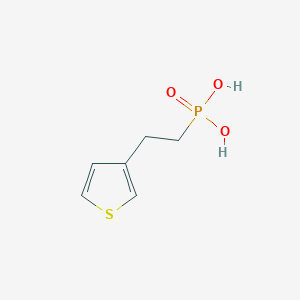
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
